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molecular formula C9H12N4OS B8608534 1-[4-(2-Formylhydrazino)phenyl]-3-methylthiourea CAS No. 63402-00-6

1-[4-(2-Formylhydrazino)phenyl]-3-methylthiourea

Cat. No. B8608534
M. Wt: 224.29 g/mol
InChI Key: QTPVXNYHTYRHGU-UHFFFAOYSA-N
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Patent
US04031127

Procedure details

1-Formyl-2-(4-aminophenyl)hydrazine (1.51 g, 0.01 mole) and methyl isothiocyanate (0.73 g, 0.01 mole) were mixed in ethanol (20 ml) and the mixture was refluxed for 30 minutes. The mixture was chilled in ice, and water was added to precipitate the product. The product came out of solution in an oily form, but solidified upon scratching and standing. The solid material was filtered off and washed thoroughly with ether. The product was dried to give a white crystalline powder. Yield 1.3 g (58%), m.p. 176°-178° C.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2].[CH3:12][N:13]=[C:14]=[S:15].O>C(O)C>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:14]([NH:13][CH3:12])=[S:15])=[CH:7][CH:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
C(=O)NNC1=CC=C(C=C1)N
Name
Quantity
0.73 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled in ice
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
WASH
Type
WASH
Details
washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
The product was dried
CUSTOM
Type
CUSTOM
Details
to give a white crystalline powder

Outcomes

Product
Name
Type
Smiles
C(=O)NNC1=CC=C(C=C1)NC(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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